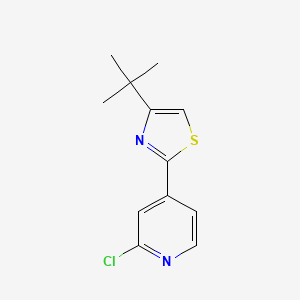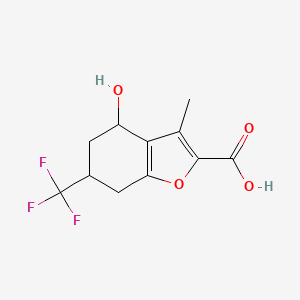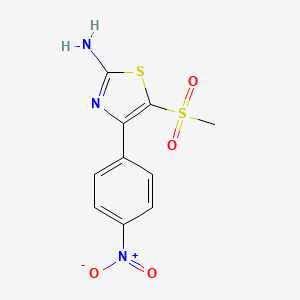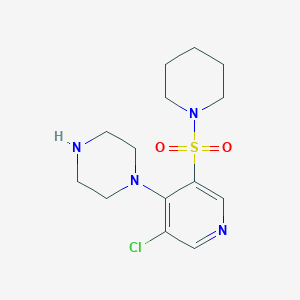
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールは、ピリミジンファミリーに属する複素環式化合物です。この化合物は、4位と6位にヒドロキシル基を持つピリミジン環に結合したフェニル環にアミノメチル基が付加された構造を特徴としています。
製法
合成経路と反応条件
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールの合成は、一般的に適切な出発物質を制御された条件下で縮合させることで行われます。一般的な方法の1つは、適切な触媒の存在下で、3-(アミノメチル)ベンズアルデヒドとピリミジン誘導体を反応させる方法です。反応条件には、通常、中程度の温度と、反応を促進するためにエタノールやメタノールなどの溶媒を使用することが含まれます。
工業的製法
この化合物の工業的生産には、連続フロー合成や自動化反応器の使用など、よりスケーラブルで効率的な方法が用いられる場合があります。これらの方法は、最終製品の収率と純度を高め、大規模な用途に適しています。
化学反応解析
反応の種類
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を生成するために酸化することができます。
還元: 還元反応は、この化合物をアミンやアルコールなどの還元された形態に変換することができます。
置換: アミノメチル基は求核置換反応に関与し、さまざまな置換誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬は、塩基性または酸性条件下で置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生じる可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな置換ピリミジン誘導体につながる可能性があります。
科学研究への応用
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールは、いくつかの科学研究への応用があります。
化学: これは、より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗ウイルス活性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進められています。
産業: これは、新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
科学的研究の応用
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。たとえば、DNA合成や細胞増殖に不可欠なジヒドロ葉酸還元酵素 (DHFR) の阻害剤として作用する可能性があります。
類似化合物の比較
類似化合物
2-アミノ-4,6-ジヒドロキシピリミジン: 構造は似ていますが、アミノメチル基がありません。
2-アミノ-4,6-ジクロロピリミジン: ヒドロキシル基の代わりに塩素原子を含んでいます。
3-アミノ-2-フェニル-2H-ピラゾロ(4,3-c)ピリジン-4,6-ジオール: ピラゾロピリジン構造を持つ関連化合物。
独自性
2-(3-(アミノメチル)フェニル)ピリミジン-4,6-ジオールは、アミノメチル基とヒドロキシル基の両方を持つため、独自の化学的および生物学的特性を持っています。
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the aminomethyl group.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
3-Amino-2-phenyl-2H-pyrazolo(4,3-c)pyridine-4,6-diol: A related compound with a pyrazolo-pyridine structure.
Uniqueness
2-(3-(Aminomethyl)phenyl)pyrimidine-4,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-[3-(aminomethyl)phenyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c12-6-7-2-1-3-8(4-7)11-13-9(15)5-10(16)14-11/h1-5H,6,12H2,(H2,13,14,15,16) |
InChIキー |
OGQADGBJXHYSDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC(=CC(=O)N2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



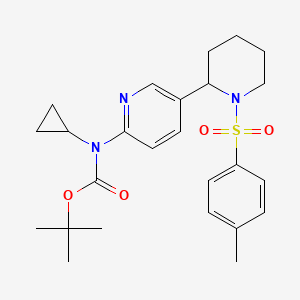

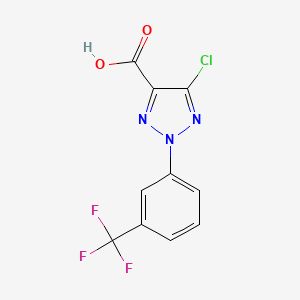
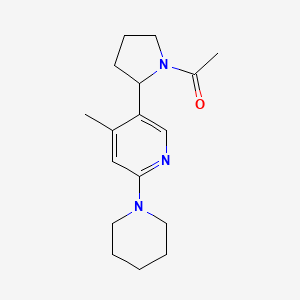
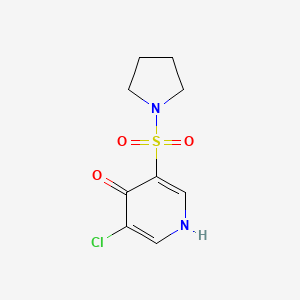
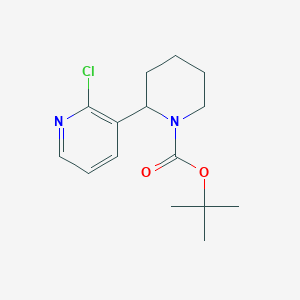
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

